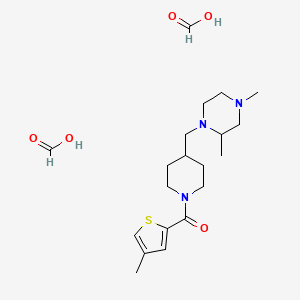
(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone diformate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes details about the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity of the compound .科学的研究の応用
Synthesis and Antimicrobial Activity
One area of research for compounds structurally related to (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone diformate involves their synthesis and evaluation for antimicrobial properties. For example, Patel, Agravat, and Shaikh (2011) synthesized a series of new pyridine derivatives and tested their in vitro antimicrobial activity, showing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, Mallesha and Mohana (2014) focused on the synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and their in vitro antibacterial and antifungal activities, where certain compounds exhibited good antimicrobial activity (Mallesha & Mohana, 2014).
Molecular Interaction Studies
Another aspect of research investigates the molecular interactions of similar compounds with receptors. Shim et al. (2002) studied the molecular interaction of a CB1 cannabinoid receptor antagonist, revealing insights into the steric binding interaction with the receptor and suggesting potential antagonist activity (Shim et al., 2002).
Chemical Synthesis and Characterization
Research on the synthesis and structural characterization of related compounds is crucial for understanding their potential applications. For instance, Rui (2010) described the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, highlighting the process and structural identification (Rui, 2010).
Design of Antimicrobial Agents
The design and synthesis of new molecular entities with antimicrobial activity is another area of interest. Ramudu et al. (2017) synthesized antimicrobial 4-(hydroxyldiphenyl methyl)piperidin-1-yl)(substituted phenyl)methanone derivatives, showcasing the potential for developing more potent molecules (Ramudu et al., 2017).
Theoretical and Computational Studies
Theoretical and computational studies, such as those by Karthik et al. (2021), provide insights into the thermal, optical, etching, and structural characteristics of synthesized compounds, contributing to a better understanding of their properties and potential applications (Karthik et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone;formic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3OS.2CH2O2/c1-14-10-17(23-13-14)18(22)20-6-4-16(5-7-20)12-21-9-8-19(3)11-15(21)2;2*2-1-3/h10,13,15-16H,4-9,11-12H2,1-3H3;2*1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVRBSGAECIGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)C3=CC(=CS3)C)C.C(=O)O.C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone diformate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

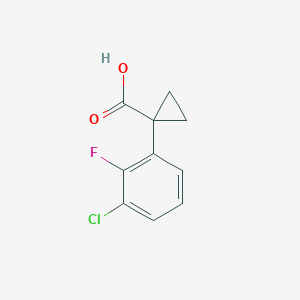
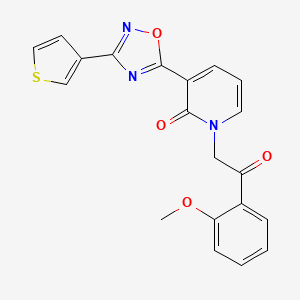

![sodium 2-[3-(hydroxymethyl)-1H-indol-1-yl]acetate](/img/structure/B2692781.png)
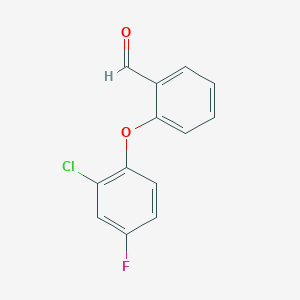
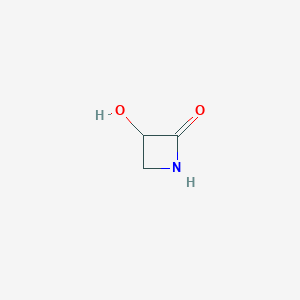
![4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine](/img/structure/B2692787.png)
amine hydrobromide](/img/no-structure.png)
![6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2692789.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2692791.png)

![(E)-5-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)benzylidene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2692794.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2,4-difluorophenyl)methanone](/img/structure/B2692797.png)
